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Compound Name: 2-(Methylsulfonyl)ethanol

Cat. No.: B046698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(Methylsulfonyl)ethanol, a bifunctional organic compound, presents a versatile scaffold for

a range of research and development applications. Its unique combination of a hydroxyl group

and a methylsulfonyl moiety imparts distinct chemical reactivity and potential biological activity.

This technical guide provides a comprehensive overview of the core research applications of 2-
(Methylsulfonyl)ethanol, with a focus on its utility in organic synthesis and its potential,

though currently underexplored, role in drug discovery. This document summarizes key

quantitative data, provides detailed experimental protocols for its principal applications, and

visualizes relevant chemical and biological pathways to facilitate further investigation and

application by the scientific community.

Introduction
2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is a small organic

molecule with the chemical formula C₃H₈O₃S. The presence of both a primary alcohol and a

sulfone functional group makes it a valuable building block in chemical synthesis and a

compound of interest for biological evaluation. The sulfonyl group, a strong electron-

withdrawing and hydrogen bond-accepting moiety, is a common feature in many biologically

active compounds, suggesting that 2-(Methylsulfonyl)ethanol and its derivatives could have
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interesting pharmacological properties. This guide will delve into its established synthetic uses

and explore its potential in the realm of drug development, providing researchers with the

foundational knowledge to leverage this compound in their work.

Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(Methylsulfonyl)ethanol is
essential for its effective application in research. These properties are summarized in the table

below.

Property Value

Molecular Formula C₃H₈O₃S

Molecular Weight 124.16 g/mol

CAS Number 15205-66-0

Appearance
White to off-white solid or clear, colorless to pale

yellow liquid

Melting Point 31-33 °C

Boiling Point 148-149 °C

Density ~1.33 g/cm³

Solubility
Soluble in water, slightly soluble in chloroform

and ethyl acetate.

pKa ~13.61 (predicted)

Research Applications in Organic Synthesis
2-(Methylsulfonyl)ethanol has proven to be a valuable reagent in several organic

transformations, most notably in the synthesis of phenols from activated aryl fluorides.

Synthesis of Phenols from Aryl Fluorides
A mild and efficient one-pot procedure for the conversion of electron-deficient aryl fluorides to

phenols utilizes 2-(Methylsulfonyl)ethanol. This reaction proceeds via a nucleophilic aromatic
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substitution followed by an in-situ elimination.

The following table summarizes the yields for the synthesis of various phenols from their

corresponding aryl fluorides using 2-(Methylsulfonyl)ethanol, as reported by Rogers and

Green (2002).

Substrate (Aryl Fluoride) Product (Phenol) Yield (%)

4-Fluorobenzonitrile 4-Hydroxybenzonitrile 95

4-Fluoronitrobenzene 4-Nitrophenol 92

Methyl 4-fluorobenzoate Methyl 4-hydroxybenzoate 85

4-Fluorobenzaldehyde 4-Hydroxybenzaldehyde 78

1-Fluoro-4-

(trifluoromethyl)benzene
4-(Trifluoromethyl)phenol 65

2-Fluorobenzonitrile 2-Hydroxybenzonitrile 88

1-Fluoro-2-nitrobenzene 2-Nitrophenol 85

Materials:

Aryl fluoride (1.0 equiv)

2-(Methylsulfonyl)ethanol (1.5 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b046698?utm_src=pdf-body
https://www.benchchem.com/product/b046698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silica gel for column chromatography

Procedure:

To a stirred solution of the aryl fluoride (1.0 equiv) in anhydrous DMF (to make a 0.66 M

solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-
(methylsulfonyl)ethanol (1.5 equiv).

Cool the reaction mixture to 0 °C using an ice bath.

Carefully add sodium hydride (3.0 equiv) portion-wise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow

addition of 1 M HCl until the effervescence ceases and the pH is acidic.

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenol.
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Step 1: Deprotonation

Step 2: Nucleophilic Aromatic Substitution

Step 3: Elimination

Step 4: Protonation

2-(Methylsulfonyl)ethanol

Alkoxide Intermediate

NaH

Aryl Fluoride

Aryl Ether Intermediate

NaH

Phenoxide Methyl Vinyl Sulfone

HCl (aq)

Phenol Product
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Proposed mechanism for phenol synthesis.
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Synthesis of 2-(methylsulfonyl)ethyl N,N-bis(2-
chloroethyl)phosphorodiamidate
2-(Methylsulfonyl)ethanol serves as the alcohol precursor for the synthesis of

phosphorodiamidates, a class of compounds with potential applications in medicinal chemistry

as prodrugs. While a specific protocol for the named compound is not readily available in the

literature, a general method can be adapted.

Materials:

N,N-Bis(2-chloroethyl)phosphoramidic dichloride

2-(Methylsulfonyl)ethanol (1.0 equiv)

Triethylamine (2.0 equiv)

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and

under an inert atmosphere, dissolve N,N-bis(2-chloroethyl)phosphoramidic dichloride in

anhydrous DCM.

Cool the solution to 0 °C.

In a separate flask, prepare a solution of 2-(methylsulfonyl)ethanol (1.0 equiv) and

triethylamine (2.0 equiv) in anhydrous DCM.

Add the solution of the alcohol and triethylamine dropwise to the cooled solution of the

phosphoramidic dichloride over 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours, monitoring by TLC or ³¹P NMR.

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with cold water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by crystallization from a suitable solvent system (e.g., diethyl

ether/hexanes) or by silica gel column chromatography to yield the desired

phosphorodiamidate.

Potential Applications in Drug Discovery and
Development
The sulfonyl moiety is a well-established pharmacophore in medicinal chemistry, present in a

wide array of approved drugs. While 2-(Methylsulfonyl)ethanol itself is not an active

pharmaceutical ingredient, its structure suggests several avenues for exploration in drug

discovery.

Acetylcholinesterase Inhibition
Several compounds containing sulfonyl or sulfonamide groups have been reported to exhibit

inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis

of Alzheimer's disease.[1][2][3] This suggests that 2-(Methylsulfonyl)ethanol and its

derivatives could be investigated as potential AChE inhibitors.

Materials:

Acetylcholinesterase (AChE) from electric eel or human recombinant

Acetylthiocholine iodide (ATCI) - substrate

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Phosphate buffer (e.g., 0.1 M, pH 8.0)

2-(Methylsulfonyl)ethanol (test compound)

Donepezil or galantamine (positive control inhibitor)
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96-well microplate

Microplate reader

Procedure:

Prepare stock solutions of 2-(Methylsulfonyl)ethanol and the positive control in a suitable

solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.5%).

In a 96-well plate, add 20 µL of various concentrations of the test compound or positive

control to the respective wells. Add 20 µL of the solvent to the control wells.

Add 140 µL of phosphate buffer to all wells.

Add 20 µL of DTNB solution to all wells.

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds

for 5 minutes) using a microplate reader.

Calculate the rate of reaction for each concentration.

Determine the percentage of inhibition for each concentration of the test compound relative

to the control.

Plot the percentage of inhibition against the logarithm of the test compound concentration to

determine the IC₅₀ value.

Protein Kinase Inhibition
2-(Methylsulfonyl)ethanol has been described as a potential competitive inhibitor of ATP in

protein kinases. Protein kinases are a major class of drug targets, particularly in oncology. The

development of small molecule kinase inhibitors is a very active area of research.

Materials:

Purified recombinant protein kinase of interest
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Specific peptide or protein substrate for the kinase

ATP

Kinase assay buffer (containing MgCl₂)

2-(Methylsulfonyl)ethanol (test compound)

Staurosporine or other known inhibitor of the target kinase (positive control)

Luminescent kinase assay kit (e.g., ADP-Glo™)

White, opaque 384-well microplate

Luminometer

Procedure:

Prepare serial dilutions of 2-(Methylsulfonyl)ethanol and the positive control in DMSO.

In a 384-well plate, add a small volume (e.g., 50 nL) of the compound solutions or DMSO

(for controls) to the appropriate wells.

Add the kinase and substrate mixture in kinase assay buffer to all wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the luminescent assay kit

according to the manufacturer's instructions. This typically involves a two-step process of

depleting remaining ATP and then converting ADP to ATP to drive a luciferase reaction.

Measure the luminescence signal using a luminometer.

Calculate the percentage of kinase activity inhibition for each compound concentration

relative to the DMSO control.
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Plot the percentage of inhibition against the logarithm of the compound concentration to

determine the IC₅₀ value.

While the specific kinase targets of 2-(Methylsulfonyl)ethanol are unknown, a generic

representation of a signaling pathway that could be modulated by an ATP-competitive kinase

inhibitor is shown below. Inhibition of a kinase in such a pathway would block the downstream

phosphorylation events, thereby altering the cellular response.
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Potential inhibition of a kinase pathway.
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Pharmacokinetics and Toxicology
There is currently a lack of publicly available data on the specific pharmacokinetics (absorption,

distribution, metabolism, and excretion) and toxicology of 2-(Methylsulfonyl)ethanol.

Metabolism: Based on its structure, potential metabolic pathways could include oxidation of

the primary alcohol to an aldehyde and then a carboxylic acid, or conjugation of the alcohol

with glucuronic acid or sulfate. The methylsulfonyl group is generally considered

metabolically stable.

Toxicology: A safety data sheet for 2-(Methylsulfonyl)ethanol indicates that it may cause

skin and eye irritation and may be harmful if swallowed. However, detailed toxicological

studies are not available. For any in vivo research applications, a thorough toxicological

evaluation would be necessary.

Given the absence of specific data, researchers should handle 2-(Methylsulfonyl)ethanol with

appropriate safety precautions, including the use of personal protective equipment, and should

assume it to be potentially toxic until proven otherwise.

Conclusion
2-(Methylsulfonyl)ethanol is a readily available and versatile chemical building block with

established utility in organic synthesis, particularly for the mild conversion of aryl fluorides to

phenols. Its chemical structure, featuring a sulfonyl group, suggests a potential for biological

activity, and this guide has outlined exemplary protocols for investigating its effects on

acetylcholinesterase and protein kinases, two important classes of drug targets. While the

biological profile of 2-(Methylsulfonyl)ethanol remains largely unexplored, the information and

methodologies presented here provide a solid foundation for researchers to unlock its full

potential in both synthetic chemistry and the early stages of drug discovery. Further studies are

warranted to elucidate its specific biological targets, mechanism of action, and its

pharmacokinetic and toxicological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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